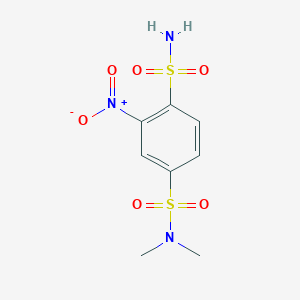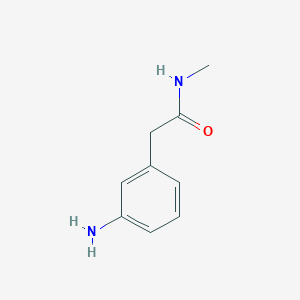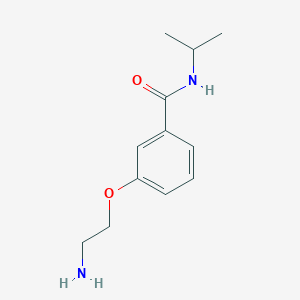![molecular formula C10H14N2S B1519006 3-[(4-Methylphenyl)amino]propanethioamide CAS No. 1049874-17-0](/img/structure/B1519006.png)
3-[(4-Methylphenyl)amino]propanethioamide
Übersicht
Beschreibung
“3-[(4-Methylphenyl)amino]propanethioamide” is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.3 . Its IUPAC name is 3-(4-toluidino)propanethioamide .
Molecular Structure Analysis
The InChI code for “3-[(4-Methylphenyl)amino]propanethioamide” is 1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitors
Research on derivatives of aminophenyl compounds has demonstrated significant applications in the development of aromatase inhibitors, which are crucial for the treatment of hormone-dependent breast cancer. The study by Hartmann and Batzl (1986) highlights the synthesis and biological evaluation of 3-alkyl-substituted aminophenyl derivatives as potent inhibitors of estrogen biosynthesis, showing a stronger inhibition than aminoglutethimide, a previously used treatment (Hartmann & Batzl, 1986).
Drug Metabolism
In another domain, Zmijewski et al. (2006) explored the application of microbial-based biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide derivatives. This approach supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, demonstrating the utility in drug metabolism studies (Zmijewski et al., 2006).
Organic Synthesis
Vishwanatha et al. (2013) reviewed the applications of Propanephosphonic acid anhydride (T3P®) in organic synthesis, indicating its versatility as a coupling and dehydrating agent for a variety of chemical reactions, including large-scale synthesis of drug molecules. This highlights the broad utility of such compounds in facilitating complex organic reactions (Vishwanatha et al., 2013).
Alzheimer Disease Research
Aisen et al. (2006) conducted a Phase II study on 3-amino-1-propanesulfonic acid (3APS) for Alzheimer disease, focusing on its safety, tolerability, and effects on amyloid β levels in patients. This research underlines the potential of amino propanesulfonic derivatives in addressing neurodegenerative diseases (Aisen et al., 2006).
Biochemical Applications
Gunsalus et al. (1978) investigated 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues for their substrates in methyl-coenzyme M reductase, showcasing the significance of such derivatives in biochemical pathways related to methane biosynthesis. This study provides insights into enzymatic reactions critical for microbial metabolism (Gunsalus et al., 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-methylanilino)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-8-2-4-9(5-3-8)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOGRYQPLKEQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)amino]propanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)


![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)




![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)
amino}ethan-1-ol](/img/structure/B1518944.png)
